5-Bromo-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one
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Overview
Description
5-Bromo-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing aromatic compounds that are widely used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one typically involves the bromination of a pyrimidine precursor followed by the introduction of the difluoromethyl group. One common method involves the reaction of 2-methylpyrimidin-4(3H)-one with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 5-position. The difluoromethyl group can then be introduced using a difluoromethylating agent under appropriate reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides .
Scientific Research Applications
5-Bromo-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets. For example, the compound may inhibit enzyme activity by binding to the active site and blocking substrate access . Additionally, the difluoromethyl group can influence the compound’s pharmacokinetic properties, such as its metabolic stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyrimidin-4(3H)-one: Lacks the difluoromethyl group, which can affect its chemical reactivity and biological activity.
6-(Difluoromethyl)-2-methylpyrimidin-4(3H)-one: Lacks the bromine atom, which can influence its binding affinity and specificity for molecular targets.
Uniqueness
5-Bromo-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one is unique due to the presence of both the bromine and difluoromethyl groups. These functional groups can enhance the compound’s chemical reactivity and biological activity, making it a valuable tool for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C6H5BrF2N2O |
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Molecular Weight |
239.02 g/mol |
IUPAC Name |
5-bromo-4-(difluoromethyl)-2-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H5BrF2N2O/c1-2-10-4(5(8)9)3(7)6(12)11-2/h5H,1H3,(H,10,11,12) |
InChI Key |
OUOQJGYXTZWYSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)Br)C(F)F |
Origin of Product |
United States |
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